Cas no 2171992-92-8 (4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde)

4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde
- 2171992-92-8
- EN300-1615364
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- インチ: 1S/C9H6ClN3O/c10-9-2-4-13(12-9)8-1-3-11-7(5-8)6-14/h1-6H
- InChIKey: VBNOYAAIPNICKC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CN(C2C=CN=C(C=O)C=2)N=1
計算された属性
- せいみつぶんしりょう: 207.0199395g/mol
- どういたいしつりょう: 207.0199395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 47.8Ų
4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1615364-0.05g |
4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2171992-92-8 | 0.05g |
$1247.0 | 2023-06-04 | ||
Enamine | EN300-1615364-1.0g |
4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2171992-92-8 | 1g |
$1485.0 | 2023-06-04 | ||
Enamine | EN300-1615364-0.5g |
4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2171992-92-8 | 0.5g |
$1426.0 | 2023-06-04 | ||
Enamine | EN300-1615364-5.0g |
4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2171992-92-8 | 5g |
$4309.0 | 2023-06-04 | ||
Enamine | EN300-1615364-0.25g |
4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2171992-92-8 | 0.25g |
$1366.0 | 2023-06-04 | ||
Enamine | EN300-1615364-10000mg |
4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2171992-92-8 | 10000mg |
$6390.0 | 2023-09-23 | ||
Enamine | EN300-1615364-0.1g |
4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2171992-92-8 | 0.1g |
$1307.0 | 2023-06-04 | ||
Enamine | EN300-1615364-100mg |
4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2171992-92-8 | 100mg |
$1307.0 | 2023-09-23 | ||
Enamine | EN300-1615364-2.5g |
4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2171992-92-8 | 2.5g |
$2912.0 | 2023-06-04 | ||
Enamine | EN300-1615364-10.0g |
4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |
2171992-92-8 | 10g |
$6390.0 | 2023-06-04 |
4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehydeに関する追加情報
Comprehensive Overview of 4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde (CAS No. 2171992-92-8)
4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde (CAS No. 2171992-92-8) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. This compound, characterized by its pyridine and pyrazole moieties, serves as a versatile intermediate in the synthesis of more complex molecules. Its aldehyde functional group makes it particularly valuable for further chemical modifications, enabling researchers to explore its utility in drug discovery and material science.
The growing interest in heterocyclic compounds like 4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde stems from their widespread use in medicinal chemistry. Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of such building blocks for designing novel therapeutics. Researchers frequently search for "pyridine derivatives in drug development" or "pyrazole-based agrochemicals," reflecting the compound's relevance in cutting-edge scientific inquiries. Its CAS No. 2171992-92-8 is often used as a key identifier in patent literature and academic publications.
From a synthetic perspective, 4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde offers a robust platform for cross-coupling reactions and nucleophilic substitutions. These reactions are pivotal in creating biologically active molecules, addressing current demands for sustainable chemistry and green synthesis. The compound's chloro substituent further enhances its reactivity, making it a preferred choice for constructing N-heterocyclic scaffolds. Such scaffolds are frequently explored in studies related to "cancer drug candidates" or "antimicrobial agents," aligning with global health priorities.
In the context of agrochemical innovation, 4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde has been investigated for its potential role in developing next-generation pesticides. With increasing concerns about food security and environmental sustainability, researchers are actively seeking low-toxicity alternatives to traditional agrochemicals. This compound's pyridine-pyrazole hybrid structure may contribute to novel modes of action, reducing resistance issues in pest management. Searches for "eco-friendly pesticide intermediates" or "chloropyrazole applications" underscore its industrial significance.
Analytical characterization of CAS No. 2171992-92-8 typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods ensure precise quality control, which is critical for pharmaceutical GMP compliance. The compound's carbaldehyde group also facilitates derivatization for structure-activity relationship (SAR) studies, a hot topic in "rational drug design" discussions. Furthermore, its thermal stability and solubility profile are frequently analyzed to optimize formulation strategies.
Looking ahead, 4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde is poised to play a pivotal role in emerging fields like proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design. These areas dominate recent "small molecule therapeutics" literature, reflecting the compound's adaptability to innovative drug modalities. Its CAS No. 2171992-92-8 continues to appear in structure-based virtual screening databases, highlighting its value in high-throughput screening campaigns. As the scientific community prioritizes targeted therapies and precision medicine, this compound's molecular features remain highly relevant.
In conclusion, 4-(3-chloro-1H-pyrazol-1-yl)pyridine-2-carbaldehyde (CAS No. 2171992-92-8) represents a critical chemical building block with multifaceted applications. Its integration into drug discovery pipelines and agrochemical formulations demonstrates its cross-disciplinary importance. By addressing contemporary challenges such as drug resistance and sustainable agriculture, this compound exemplifies how specialty chemicals can drive scientific progress. Ongoing research will likely uncover additional utilities for this versatile molecule, solidifying its position in modern chemistry.
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